molecular formula C13H17BClNO3 B1461564 (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid CAS No. 957034-65-0

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Cat. No.: B1461564
CAS No.: 957034-65-0
M. Wt: 281.54 g/mol
InChI Key: MRKODTKFSLUDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid (CAS 957034-65-0) is a specialized bifunctional organic boron compound with a molecular formula of C13H17BClNO3 and a molecular weight of 281.54 g/mol . This compound integrates two key functional groups—a boronic acid and an aryl amide—making it a valuable building block in synthetic organic chemistry, particularly for the construction of complex biaryl systems via metal-catalyzed cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling reactions, where it acts as an organoboron reagent. The boronic acid group enables palladium-catalyzed coupling with various aryl or heteroaryl halides, forming carbon-carbon bonds to create substituted biaryl structures. Simultaneously, the stable cyclohexylcarbamoyl group offers a secondary site for functionalization or can contribute to the compound's properties in pharmaceutical and materials science research . The presence of both the reactive boronic acid handle and the robust amide group makes this compound a versatile intermediate for developing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Researchers value it for its potential to introduce both the carbamoyl-substituted phenyl ring and the biaryl motif into a target molecule in a single step or through sequential functionalization. This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Properties

IUPAC Name

[3-chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKODTKFSLUDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656882
Record name [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-65-0
Record name B-[3-Chloro-4-[(cyclohexylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957034-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid typically involves:

  • Introduction of the cyclohexylcarbamoyl group onto a chlorophenyl precursor.
  • Formation of the boronic acid functional group on the aromatic ring.
  • Use of organometallic intermediates such as Grignard reagents or palladium-catalyzed cross-coupling reactions for boron incorporation.

Preparation of Chlorophenylboronic Acid Core

A fundamental step is the preparation of chlorophenylboronic acid derivatives, which serve as key intermediates.

Grignard Reaction Route

One robust method involves the formation of an aromatic Grignard reagent from chlorinated aromatic hydrocarbons, followed by reaction with boron esters:

  • Magnesium chips are reacted with 1,4-dichlorobenzene under nitrogen atmosphere in a solvent such as n-butyl ether at elevated temperature (~120 °C) to form the Grignard reagent (arylmagnesium bromide).
  • The Grignard reagent is then reacted at low temperature (-70 °C) with tri-n-butyl borate.
  • Subsequent acidolysis with hydrochloric acid yields chlorophenylboronic acid with high purity and yield.

This method benefits from control over stoichiometry (arylmagnesium bromide to borate ratio ~1:1 to 1:1.5) and solvent choice (ethers like n-butyl ether or tetrahydrofuran) to optimize yield and purity.

Step Reagents/Conditions Outcome
1 Mg chips + 1,4-dichlorobenzene, n-butyl ether, 120 °C, N2 atmosphere Formation of arylmagnesium bromide (Grignard reagent)
2 Tri-n-butyl borate, -70 °C Formation of boronate intermediate
3 20% HCl acidolysis, room temperature Chlorophenylboronic acid obtained

This method is described in detail in patent CN106946915A and demonstrates high yield and purity for chlorophenylboronic acid synthesis.

Lewis Acid Catalyzed Boronation

Another synthetic approach uses chlorobenzene as the starting material:

  • Chlorobenzene reacts with boron trichloride in the presence of a strong Lewis acid catalyst such as aluminum trichloride or ferric trichloride at 80–120 °C.
  • This reaction produces dichloro(4-chlorophenyl)borane intermediate.
  • Acid hydrolysis of this intermediate in strong acid ice water precipitates p-chlorophenylboronic acid.

This method is effective for para-substituted chlorophenylboronic acids and is detailed in patent CN111004262A.

Introduction of the Cyclohexylcarbamoyl Group

The cyclohexylcarbamoyl substituent is typically introduced via amide bond formation on the chlorophenyl ring:

  • Reaction of 3-chloro-4-aminophenylboronic acid or its derivatives with cyclohexyl isocyanate or cyclohexylcarbamoyl chloride.
  • Alternatively, coupling of 3-chloro-4-(carboxyphenyl)boronic acid with cyclohexylamine derivatives using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) to form the carbamoyl linkage.

While direct literature on this exact step for the title compound is limited, analogous synthetic routes for related urea or carbamoyl derivatives have been reported, involving carbodiimide-mediated coupling reactions under mild conditions in solvents like dichloromethane.

Suzuki–Miyaura Cross-Coupling for Derivative Synthesis

For related compounds, Suzuki cross-coupling reactions are employed to attach boronic acid groups to aryl halides bearing carbamoyl substituents:

  • 1-(4-bromobenzoyl)-1,3-dicyclohexylurea derivatives have been synthesized by palladium-catalyzed coupling of aryl bromides with arylboronic acids in dioxane/water mixtures.
  • Catalysts such as Pd(PPh3)4 facilitate the coupling under reflux at ~80 °C with bases like potassium phosphate.
  • This method allows the formation of diverse arylboronic acid derivatives with carbamoyl groups, providing a route adaptable to this compound synthesis.
Reaction Component Role
Aryl bromide (e.g., 4-bromobenzoyl derivative) Electrophile
Arylboronic acid Nucleophile
Pd(PPh3)4 catalyst Facilitates cross-coupling
K3PO4 base Deprotonates boronic acid
Dioxane/water solvent Medium for reaction
Temperature ~80 °C Reaction condition

This approach is supported by recent research demonstrating moderate to good yields (30–78%) for related carbamoyl-arylboronic acid derivatives.

Purification and Characterization

After synthesis, purification typically involves:

  • Recrystallization from suitable solvents.
  • Chromatographic techniques such as column chromatography for isolating pure products.
  • Characterization by NMR, IR, elemental analysis, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Grignard Reaction with Borate Mg chips, chlorinated aromatic, tri-n-butyl borate, acidolysis High purity, high yield Requires inert atmosphere, low temp control
Lewis Acid Catalyzed Boronation Chlorobenzene, BCl3, AlCl3 catalyst, acid hydrolysis Direct boronation on chlorobenzene Catalyst handling, harsh conditions
Carbamoyl Group Introduction Cyclohexyl isocyanate or carbamoyl chloride, DCC coupling Mild conditions, versatile Stepwise synthesis, purification needed
Suzuki–Miyaura Cross-Coupling Pd catalyst, aryl bromide, arylboronic acid, base, dioxane/water Allows diverse derivatives Requires palladium catalyst, moderate yields

Additional Notes on Stock Solution Preparation

For practical applications, this compound stock solutions are prepared with precise molarity calculations to ensure reproducibility in biological or chemical assays. For example, preparing 1 mM to 10 mM stock solutions in solvents such as DMSO, followed by dilution in PEG300, Tween 80, or corn oil for in vivo formulations, is standard practice.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid serves as a crucial building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules . This compound's ability to undergo various chemical transformations, such as oxidation and substitution, further enhances its utility in synthetic chemistry.

Biological Research

In biological contexts, this boronic acid derivative plays a significant role:

  • Enzyme Inhibition Studies: The compound is utilized to study enzyme inhibition mechanisms, particularly regarding proteases. Its boronic acid group can form reversible covalent bonds with diols, making it useful for investigating carbohydrate-binding proteins .
  • Protein-Ligand Interactions: Researchers employ this compound to explore interactions between proteins and ligands, which is critical for understanding biochemical pathways and developing targeted therapies .

Medicinal Chemistry

The potential therapeutic applications of this compound are noteworthy:

  • Drug Development: Preliminary studies suggest that this compound may act as a lead in developing protease inhibitors and anticancer agents. Its structural features allow it to interact selectively with biological targets, enhancing its prospects as a therapeutic candidate .
  • Biocompatibility: The compound's ability to form stable interactions with biomolecules positions it as a candidate for designing novel drugs aimed at specific diseases .

Industrial Applications

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes. The stringent control of reaction conditions during synthesis ensures high purity and yield, which are crucial for commercial applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

Electron-Withdrawing Groups (EWGs) :

  • 4-Chlorophenylboronic Acid : In Suzuki-Miyaura cross-coupling reactions, 4-chlorophenylboronic acid achieved 75% conversion with bromobenzene, compared to 98% conversion for unsubstituted phenylboronic acid. The chlorine EWG reduces transmetallation efficiency due to decreased electron density .
  • Subject Compound : The 3-chloro substituent and bulky cyclohexylcarbamoyl group likely further hinder reactivity. For example, analogous bulky boronic acids (e.g., 4-formylphenylboronic acid) showed 63% conversion in similar reactions , suggesting steric effects dominate over electronic effects.

Boronic Esters vs. Free Acids :

  • Oxidation studies on boronic esters (e.g., pinacol boronate) revealed that hydrolysis rates and diol affinity influence oxidative stability. Free boronic acids like the subject compound may exhibit intermediate oxidation rates (e.g., 22 minutes for 50% conversion in H₂O₂) compared to esters .

β-Lactamase Inhibition :

  • Chiral α-Amido-β-Triazolylethaneboronic Acids : These compounds (Ki = 0.004–0.008 µM ) replace phenyl rings with triazoles to enhance cell penetration and binding to serine β-lactamases .
  • Subject Compound : The cyclohexylcarbamoyl group may impede enzyme binding due to steric bulk, though its carbamoyl moiety could engage in hydrogen bonding akin to triazoles.

Antiproliferative Effects :

  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Exhibited potent cytotoxicity (IC₅₀ = 0.1969 µM ) in leukemia cells .
  • Precipitations observed in analogs (e.g., pyren-1-yl boronic acid) highlight solubility challenges .

Structural Analogues and Functional Group Variations

Chloro-Substituted Phenylboronic Acids :

  • (3-Chloro-4-hydroxyphenyl)boronic Acid (CAS 182344-13-4): Similarity score 0.95 to the subject compound . The hydroxyl group enhances hydrogen bonding but lacks the carbamoyl group’s steric bulk.
  • 3-Chloro-4-formylphenylboronic Acid (CAS 1072952-53-4): The formyl group increases reactivity in condensation reactions but reduces stability under aqueous conditions .

Carbamoyl Derivatives :

  • (4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS 405520-68-5): Smaller dimethyl group improves solubility (molecular weight 193.01 ) compared to the cyclohexyl analog .

HDAC Inhibition :

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Subject Compound : The 3-chloro-4-substituted geometry may align with HDAC active sites, but steric hindrance could limit efficacy.

Biological Activity

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a chloro substituent and a cyclohexylcarbamoyl group. With the molecular formula C13H17BClNO3C_{13}H_{17}BClNO_3 and a molecular weight of 281.55g/mol281.55\,g/mol, this compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with target biomolecules. The boronic acid moiety interacts with diols and other nucleophiles, facilitating enzyme inhibition and modulation of biological pathways. This interaction is particularly significant in the context of protease inhibition, where it can influence cellular processes related to cancer progression and other diseases .

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, are effective in inhibiting various enzymes. The compound has been studied for its potential to inhibit serine proteases and other key enzymes involved in disease mechanisms. The reversible binding nature allows for modulation of enzyme activity without permanent alteration of the target protein .

2. Cancer Therapy

The compound shows promise in cancer therapy, particularly as an anticancer agent. Its structural characteristics enable it to act similarly to established anticancer drugs like bortezomib, which targets the proteasome pathway. In vitro studies have demonstrated its efficacy against several cancer cell lines, including prostate cancer (PC-3 and LAPC-4) and liver cancer (HepG2) .

Case Study 1: Inhibition of Prostate Cancer Cell Lines

A study investigated the effects of this compound on human prostate cancer cell lines. The compound was tested using the CellTiter 96 assay over a 24-hour incubation period. Results indicated significant anti-proliferative activity against both androgen-dependent and independent prostate cancer cells, suggesting potential as a therapeutic agent .

Case Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies revealed that the boronic acid functionality could mimic interactions typically associated with nitro groups in drug design, enhancing binding affinity and specificity towards androgen receptors .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
(3-Chloro-4-(cyclopropylcarbamoyl)phenyl)boronic acid Cyclopropyl groupPotentially different biological activity
Phenylboronic acid Simple phenolic structureBaseline for comparing reactivity
Bortezomib Boronate esterEstablished anticancer drug with known efficacy

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of boronic acids, highlighting the significance of this compound within this class.

Q & A

Q. What synthetic strategies are recommended for introducing the cyclohexylcarbamoyl group into chlorophenylboronic acid derivatives?

The cyclohexylcarbamoyl group can be introduced via a two-step process: (i) coupling of 3-chloro-4-aminophenylboronic acid with cyclohexyl isocyanate under mild basic conditions (e.g., pyridine or DMAP) to form the urea intermediate, followed by (ii) oxidation or hydrolysis to stabilize the carbamoyl moiety. Alternative routes may involve Pd-catalyzed cross-coupling reactions using pre-functionalized boronic esters .

Q. How can the purity of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid be rigorously assessed?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for detecting trace impurities (e.g., residual boronic acids or carboxy derivatives). Method validation should include limits of detection (LOD < 0.1 ppm) and quantification (LOQ < 1 ppm), with mobile phases optimized for boronic acid retention (e.g., ammonium acetate buffer with methanol gradient) .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 11^{11}B NMR to confirm boronic acid integrity (δ ~30 ppm for trigonal planar boron).
  • FT-IR : B–O stretching (~1350 cm1^{-1}) and N–H bending (amide I/II bands at ~1650/1550 cm1^{-1}).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (ORTEP-3 software recommended for visualization) .

Advanced Research Questions

Q. How does the cyclohexylcarbamoyl moiety influence the compound’s reactivity in Suzuki-Miyaura couplings?

The carbamoyl group can sterically hinder transmetallation steps, reducing coupling efficiency. Optimization strategies include:

  • Using bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.
  • Elevated temperatures (80–100°C) in toluene/ethanol mixtures to enhance reaction rates. Reference catalytic systems: Pd(OAc)2_2/SPhos with K3_3PO4_4 as base (yields >75% reported for analogous structures) .

Q. What mechanistic insights explain the biological activity of boronic acid derivatives as tubulin polymerization inhibitors?

The boronic acid group acts as a hydrogen-bond acceptor, disrupting tubulin’s GTP-binding pocket. Comparative studies show that replacing hydroxyl groups with boronic acid in combretastatin analogs enhances binding affinity (IC50_{50} values: 21–22 μM for tubulin inhibition vs. >100 μM for carboxylic acid derivatives). Apoptosis induction (e.g., FACScan analysis) correlates with mitochondrial membrane depolarization .

Q. How can computational modeling predict mutagenicity risks of boronic acid impurities?

Density functional theory (DFT) calculations assess electrophilicity (via LUMO energies) and metabolic activation pathways. For example, carboxy-phenylboronic acid derivatives show higher mutagenic potential due to reactive quinone intermediates. Structural alerts are identified using OECD QSAR Toolbox .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist regarding the hydrolytic stability of arylboronic acids under physiological conditions?

Discrepancies arise from pH-dependent equilibria between trigonal (boronic acid) and tetrahedral (boronate ester) forms. At physiological pH (7.4), boronic acids with electron-withdrawing groups (e.g., chloro, carbamoyl) exhibit enhanced stability (half-life >24 h in PBS). Instability in acidic media (e.g., lysosomal pH 4.5) can be mitigated via prodrug strategies (e.g., boronic ester masking) .

Q. How to resolve low yields in amidation reactions involving boronic acid precursors?

Common pitfalls include:

  • Competitive protodeboronation : Minimized by using anhydrous solvents (e.g., THF) and avoiding strong acids.
  • Side reactions with boronic acid : Employ orthogonal protecting groups (e.g., MIDA boronate) during amide coupling. Validation via 11^{11}B NMR is critical to monitor boronic acid integrity post-reaction .

Application-Driven Methodologies

Q. What strategies enable the integration of this compound into glucose-responsive drug delivery systems?

The boronic acid moiety forms reversible complexes with diols (e.g., glucose). For hydrogel synthesis:

  • Copolymerize with acrylamide monomers (e.g., NIPAM) using APS/TEMED initiators.
  • Optimize crosslinking density to achieve glucose-dependent swelling (e.g., 10 mol% boronic acid content). Validation via rheology and glucose-triggered drug release assays .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Lipophilicity : Introduce alkyl chains (e.g., methyl groups) to increase logP (target range: 2–3).
  • Molecular weight : Maintain <500 Da via substituent trimming.
  • In silico screening : Use PAMPA-BBB models to predict permeability.
    Preclinical validation via LC-MS/MS quantification in rodent brain homogenates is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.